molecular formula C12H15NO3 B2963044 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 144537-22-4

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B2963044
CAS No.: 144537-22-4
M. Wt: 221.256
InChI Key: QYPIDESYIFBZDQ-UHFFFAOYSA-N
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Description

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one ( 144537-22-4) is a high-purity chemical compound supplied for research and development purposes. This benzoxazepinone derivative has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . The compound features a unique molecular architecture, combining a benzoxazepinone core structure with a methoxy substituent and two dimethyl groups, which may influence its physicochemical properties and biological activity . As a building block in medicinal chemistry, this compound is a valuable scaffold for the synthesis of novel molecules. Researchers can leverage its structure in designing targeted libraries for high-throughput screening, particularly in probing pharmacological pathways associated with the central nervous system . The specific stereochemistry and functional groups present in this molecule make it a candidate for developing modulators of various enzyme and receptor families. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)7-13-11(14)9-5-4-8(15-3)6-10(9)16-12/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIDESYIFBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C(O1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one and methanol.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature, pressure, and catalysts, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the benzoxazepine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a chemical compound with the molecular formula C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of 221.25 . It is also known by other names, including 1,4-Benzoxazepin-5(2H)-one, 3,4-dihydro-8-methoxy-2,2-dimethyl- .

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the broader applications of related compounds and chemical structures offer some insight:

  • Drug Discovery Bioinspired synthesis of chalcone derivatives can potentially introduce new chemical space for exploitation in new drug discovery .
  • Anticancer Activity Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for anticancer activity. Some compounds have shown moderate growth inhibition in human breast cancer cells .
  • Medicinal Chemistry Heterocyclic compounds, including benzoxazepines, are of interest in medicinal chemistry due to their diverse biological activities .

Related Compounds

Other similar compounds include:

  • 8-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine This related compound has a molecular weight of 207.27 and a purity of 95%. It is available from suppliers like Sigma-Aldrich .
  • 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine This compound, with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of 207.27 g/mol, is another related structure .

Supply and Availability

  • Suppliers Several suppliers offer related compounds, including Ryan Scientific, Inc. and Enamine Ltd .
  • Availability 8-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is typically shipped within 7 days from Aldrich Partner .

Mechanism of Action

The mechanism by which 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or biochemical processes, leading to its observed biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • CAS Number : 144537-21-3
  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Key Properties :
    • Density: 1.086 ± 0.06 g/cm³ (predicted)
    • Boiling Point: 381.5 ± 22.0 °C (predicted)
    • pKa: 14.38 ± 0.40 (predicted)

This compound features a benzoxazepinone core with a methoxy group at position 8 and two methyl groups at position 2. These substituents influence its steric and electronic properties, making it distinct from related derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Target) 144537-21-3 C₁₁H₁₃NO₂ 191.23 8-OCH₃, 2,2-(CH₃)₂ High steric hindrance; weak base (pKa ~14.38)
7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one MDLMFCD26900587 C₉H₇BrFNO₂ 262.50 7-Br, 8-F Halogenated; higher molecular weight; potential for electrophilic reactions
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one 1782060-37-0 C₁₁H₁₄FNO 195.23 7-F, 2,2-(CH₃)₂ Fluorine enhances lipophilicity; discontinued commercial availability
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one 844648-10-8 C₉H₈FNO₂ 181.16 8-F Smaller substituents; lower molecular weight; simpler synthesis route
7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one 2624140-68-5 C₁₀H₁₁NO₃ 193.20 7-OCH₃ (no dimethyl groups) Lacks steric hindrance; higher polarity due to methoxy

Research and Commercial Relevance

  • Commercial Status : Some derivatives, such as 7-fluoro-2,2-dimethyl-, are discontinued, highlighting challenges in scalability or regulatory approval .

Biological Activity

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 144537-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • Boiling Point : 432.6 ± 44.0 °C (Predicted)

The presence of the methoxy group at the 8-position is significant as it can influence the compound's solubility and interaction with biological targets, enhancing its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against several pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, possibly by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It might act as a modulator for certain receptors involved in neurotransmission or immune responses.

Study on Anticancer Activity

A notable study published in MDPI evaluated the anticancer effects of various benzoxazepine derivatives, including this compound. The results indicated a significant reduction in cell viability in human cancer cell lines with an IC50_{50} value in the micromolar range . The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Neuroprotective Study

Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar benzoxazepine derivatives regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
2-MethylbenzoxazepineModerateNoNo
3-HydroxybenzoxazepineWeakYesModerate

This comparison illustrates that while some compounds exhibit specific activities, this compound shows a broader spectrum of biological activity.

Q & A

Q. What established synthetic routes are available for 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one?

The compound is synthesized via:

  • Carbonyl group reduction : Starting from 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, using reducing agents like LiAlH4 or NaBH4 under controlled conditions .
  • Bischler-Napieralski cyclization : Employing methyl 2-(8-methoxy-2,3-dihydro-1,4-benzoxazepin-5-yl)benzoate with POCl3 or PCl5 to induce cyclization .
  • Transition-metal catalysis : Scandium or copper triflate catalyzes acylaminoalkylation of α-methoxy-isoindolones to form the benzoxazepine core .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., methoxy groups) and confirm regiochemistry .
  • X-ray crystallography : Resolves the bicyclic structure and confirms stereochemistry, as demonstrated for related benzoxazepines (e.g., monoclinic C2/c space group with β = 105.8° for similar compounds) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst screening : Scandium triflate enhances cyclization efficiency compared to traditional acids .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, reducing side reactions .
  • Temperature control : Low temperatures (0–5°C) during acylation steps minimize hydrolysis of reactive intermediates .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product (>95%) .

Q. How should researchers resolve contradictions in spectroscopic data across synthesis batches?

  • Orthogonal validation : Cross-check NMR with IR (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>) and HPLC retention times .
  • By-product analysis : Identify impurities (e.g., oxidation by-products) via LC-MS and adjust reaction stoichiometry or inert gas purging .
  • Crystallographic confirmation : Single-crystal X-ray diffraction definitively resolves structural ambiguities caused by tautomerism or stereochemical variations .

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : The 8-methoxy group directs electrophilic aromatic substitution, while the dimethyl groups at C2 sterically hinder reactions at adjacent positions .
  • Oxidation pathways : The tetrahydrobenzoxazepinone core is susceptible to epoxidation under peracid conditions (e.g., mCPBA), forming epoxy derivatives for further functionalization .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

  • GABAA receptor modulation : Structural similarity to benzodiazepines (e.g., diazepam) suggests potential anxiolytic or sedative activity, though direct binding assays are needed .
  • Kinase inhibition : The planar benzoxazepine core may interact with ATP-binding pockets in kinases (e.g., JAK2 or CDK4/6), requiring molecular docking studies .

Data Analysis and Experimental Design

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack .
  • Transition-state modeling : Simulate energy barriers for competing pathways (e.g., C5 vs. C7 substitution) using Gaussian or ORCA software .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in cyclization steps .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

Contradictions and Limitations

Q. Why do reported melting points vary across studies (e.g., 170–172°C vs. 165–168°C)?

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetone) produce distinct crystalline forms .
  • Impurity profiles : Residual solvents or by-products lower observed melting points; DSC analysis clarifies thermal behavior .

Q. How reliable are in silico predictions of bioavailability for this compound?

  • Limitations : LogP predictions (e.g., 1.14–1.20) may underestimate membrane permeability due to rigid bicyclic structure .
  • In vitro validation : Use Caco-2 cell assays to measure apparent permeability (Papp) and refine computational models .

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